molecular formula C10H22 B12647771 3-Ethyl-2,5-dimethylhexane CAS No. 52897-04-8

3-Ethyl-2,5-dimethylhexane

Cat. No.: B12647771
CAS No.: 52897-04-8
M. Wt: 142.28 g/mol
InChI Key: UJEUVDLASLOZIV-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,5-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. The process ensures the desired branching and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,5-dimethylhexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2,5-dimethylhexane has several applications in scientific research:

Mechanism of Action

As an alkane, 3-Ethyl-2,5-dimethylhexane does not exhibit specific biological activity or a mechanism of action. Its primary interactions are through van der Waals forces, which are characteristic of non-polar hydrocarbons. The compound’s stability and inertness make it a useful reference material in various chemical analyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,5-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone differentiates it from other similar alkanes. This unique structure can affect its boiling point, melting point, and reactivity compared to other branched alkanes .

Properties

CAS No.

52897-04-8

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,5-dimethylhexane

InChI

InChI=1S/C10H22/c1-6-10(9(4)5)7-8(2)3/h8-10H,6-7H2,1-5H3

InChI Key

UJEUVDLASLOZIV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)C(C)C

Origin of Product

United States

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